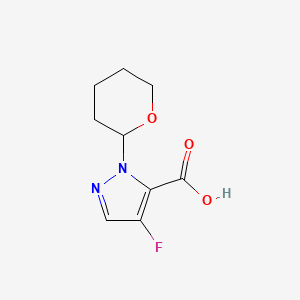
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid is a chemical compound with the molecular formula C10H11FN2O3. It is characterized by the presence of a fluorine atom, a tetrahydropyran ring, and a pyrazole ring, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: Starting with a suitable precursor, such as a hydrazine derivative, the pyrazole ring is formed through cyclization reactions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents like N-fluorobenzenesulfonimide (NFSI).
Formation of the Tetrahydropyran Ring: The tetrahydropyran ring is synthesized through cyclization reactions involving suitable diols or other precursors.
Coupling Reactions: The final step involves coupling the pyrazole and tetrahydropyran moieties under specific reaction conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding, which may have therapeutic implications.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific diseases or conditions.
Mécanisme D'action
The mechanism of action of 4-fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4-Fluoro-2-pyran-2-yl-pyrazole-3-carboxylic acid: Lacks the tetrahydropyran ring, which may affect its chemical properties and biological activities.
2-Tetrahydropyran-2-yl-pyrazole-3-carboxylic acid: Lacks the fluorine atom, which may influence its reactivity and interactions with molecular targets.
4-Fluoro-2-tetrahydropyran-2-yl-pyrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H11FN2O3 |
|---|---|
Poids moléculaire |
214.19 g/mol |
Nom IUPAC |
4-fluoro-2-(oxan-2-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C9H11FN2O3/c10-6-5-11-12(8(6)9(13)14)7-3-1-2-4-15-7/h5,7H,1-4H2,(H,13,14) |
Clé InChI |
YNNZLLXYUBEYBG-UHFFFAOYSA-N |
SMILES canonique |
C1CCOC(C1)N2C(=C(C=N2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-3-ethyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13908310.png)

![3-fluoro-4-[3-oxo-5-(trifluoromethyl)-1H-pyrazol-2-yl]benzonitrile](/img/structure/B13908322.png)
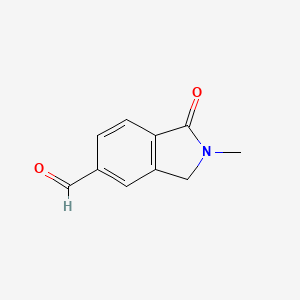
![5'-O-[tert-Butyl(dimethyl)silyl]cytidine](/img/structure/B13908326.png)
![(1R,2S)-2-[tert-butyl(dimethyl)silyl]oxycyclopropan-1-amine](/img/structure/B13908329.png)
![4-(Benzyloxymethyl)-2-oxabicyclo[2.2.1]heptan-6-one](/img/structure/B13908335.png)
![1-[(2R,3R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13908342.png)
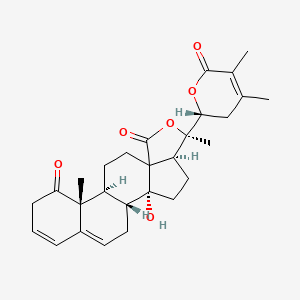

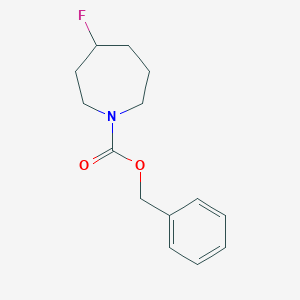
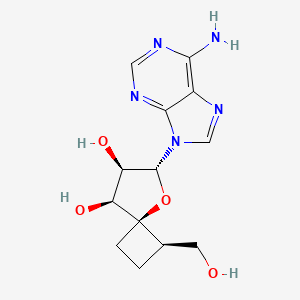
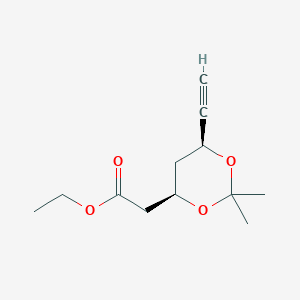
![4-[Bromo(difluoro)methoxy]-2-chloro-pyridine](/img/structure/B13908363.png)
